5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to target the ecdysone receptor, which plays a crucial role in insect development .
Mode of Action
Based on the action of similar compounds, it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect pathways related to microbial growth, suggesting potential antimicrobial activity .
Result of Action
Similar compounds have been found to inhibit cell growth, suggesting potential cytotoxic activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride . For instance, the compound should be stored at 0-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction is carried out in a solvent such as ethanol under reflux conditions to yield the desired indazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Another indazole derivative with similar biological activities.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: A related compound with different structural features and applications.
Uniqueness
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBRZYYINCBWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=NN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-56-5 |
Source
|
Record name | 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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